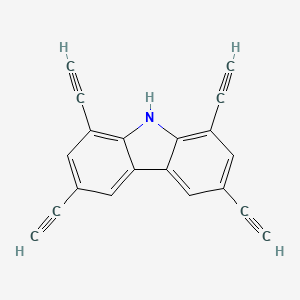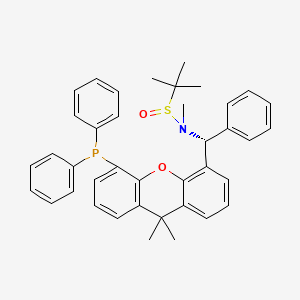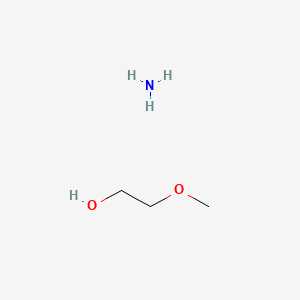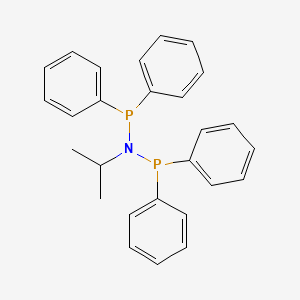![molecular formula C39H12 B8223964 hexadecacyclo[21.15.1.02,10.03,22.04,9.05,20.06,18.07,15.08,13.011,37.012,35.014,33.016,31.017,29.019,27.021,25]nonatriaconta-1(38),2,4,6,8(13),9,11(37),12(35),14,16(31),17,19,21,23,25,27,29,33-octadecaene](/img/structure/B8223964.png)
hexadecacyclo[21.15.1.02,10.03,22.04,9.05,20.06,18.07,15.08,13.011,37.012,35.014,33.016,31.017,29.019,27.021,25]nonatriaconta-1(38),2,4,6,8(13),9,11(37),12(35),14,16(31),17,19,21,23,25,27,29,33-octadecaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fullerene C70 is a molecule consisting of 70 carbon atoms arranged in a cage-like structure resembling a rugby ball. It is one of the many forms of fullerenes, which are allotropes of carbon. Fullerene C70 is known for its unique chemical and physical properties, making it a subject of extensive research in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fullerene C70 can be synthesized using several methods, including arc discharge, laser ablation, and pyrolysis of aromatic hydrocarbons. In the arc discharge method, carbon soot is produced from two high-purity graphite electrodes by igniting an arc discharge between them in an inert atmosphere, such as helium gas . The soot is then collected and fullerenes are extracted using a multistep procedure.
Industrial Production Methods
Industrial production of Fullerene C70 often involves the combustion of hydrocarbons in a controlled environment. For example, ethylene and benzene can be combusted in a flat flame burner to produce fullerenes . This method is attractive for its scalability and ability to control the yield of C70 by adjusting flame conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Fullerene C70 undergoes various chemical reactions, including:
Cycloaddition: Reactions where cyclic compounds are formed by the addition of multiple bonds.
Radical Addition: Reactions involving free radicals.
Nucleophilic Addition: Reactions where nucleophiles add to the electron-deficient carbon atoms of the fullerene.
Common Reagents and Conditions
Common reagents used in these reactions include electron-rich species that react with the 6–6 double bonds of fullerenes. Conditions often involve the use of solvents like toluene and specific temperatures to facilitate the reactions .
Major Products
The major products formed from these reactions are fullerene derivatives, which can include open-cage fullerenes, heterofullerenes, and various multi-addition products .
Applications De Recherche Scientifique
Fullerene C70 has a wide range of applications in scientific research:
Chemistry: Used as a building block for creating complex molecular structures.
Biology: Investigated for its potential in drug delivery systems and as an antioxidant.
Medicine: Explored for its use in photodynamic therapy and as a component in biosensors.
Industry: Utilized in the development of nanomaterials, solar panels, and sensors
Mécanisme D'action
The mechanism of action of Fullerene C70 involves its ability to interact with reactive oxygen species (ROS). The surface of the fullerene reacts with ROS, leading to catalytic cleavage and neutralization of these species . This property makes it useful in applications requiring antioxidant activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fullerene C60: Consists of 60 carbon atoms arranged in a spherical shape.
Fullerenols: Hydroxylated fullerenes with various applications in medicine and industry.
Uniqueness
Fullerene C70 is unique due to its ellipsoidal shape, which provides different electronic properties compared to the spherical C60. This shape allows for higher electron affinity and the potential to form anions or free radicals more efficiently .
Propriétés
IUPAC Name |
hexadecacyclo[21.15.1.02,10.03,22.04,9.05,20.06,18.07,15.08,13.011,37.012,35.014,33.016,31.017,29.019,27.021,25]nonatriaconta-1(38),2,4,6,8(13),9,11(37),12(35),14,16(31),17,19,21,23,25,27,29,33-octadecaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H12/c1-10-4-16-6-12-2-14-8-18-9-15-3-13-7-17-5-11(1)20-19(10)28-25(16)30-21(12)23(14)32-27(18)33-24(15)22(13)31-26(17)29(20)35-34(28)36(30)38(32)39(33)37(31)35/h1-2,4,6-7,9H,3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVNGLIQZGFOOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=C4C5=C(C3)C=C6CC7=C8C9=C3C%10=C%11C%12=C(C1=CC%12=CC%10=CC9=C7)C1=C2C4=C2C1=C%11C3=C1C8=C6C5=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-N-[(S)-(2-diphenylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8223899.png)
![(S)-N-[(S)-(2-diphenylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B8223901.png)
![(S)-N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8223907.png)
![(S)-N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8223909.png)
![(S)-N-[(S)-(4-tert-butylphenyl)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8223910.png)
![(S)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8223917.png)
![(S)-N-[(S)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B8223934.png)
![(S)-N-[(R)-(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B8223938.png)

![(S)-N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B8223951.png)

![3,3'-Di-tert-butyl-2'-(4,8-di-tert-butyl-2,10-dimethoxydibenzo[d,f][1,3,2]dioxaphosphepin-6-yloxy)-5,5'-dimethoxybiphenyl-2-ol](/img/structure/B8223985.png)

